molecular formula C11H10N6OS B12180306 N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12180306
M. Wt: 274.30 g/mol
InChI Key: WXYVTHNVSRVIAF-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a novel chemical compound supplied for research and development purposes. This molecule features a unique hybrid structure combining tetrazolo[1,5-a]pyridine and 1,3-thiazole heterocyclic systems, which are scaffolds of high interest in medicinal chemistry. Compounds containing the thiazole moiety have demonstrated a wide range of pharmaceutical activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties (Scientific Reports, 2021) . The tetrazolo[1,5-a]pyridine core is a less common heterocycle that may offer unique electronic properties and potential for diverse biological interactions. The specific research applications, mechanism of action, and biochemical properties of this exact compound are currently not detailed in the readily available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers are responsible for verifying the specifications and potential applications of this compound for their specific experimental systems.

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C11H10N6OS/c18-11(13-4-3-10-12-5-6-19-10)8-1-2-9-14-15-16-17(9)7-8/h1-2,5-7H,3-4H2,(H,13,18)

InChI Key

WXYVTHNVSRVIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)NCCC3=NC=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminotetrazole with Pyridine Derivatives

The tetrazole ring is typically introduced via [3+2] cycloaddition between pyridine-based nitriles and sodium azide. For example, heating 6-cyanopyridine-2-carboxylic acid with sodium azide in dimethylformamide (DMF) at 110°C for 12 hours yields tetrazolo[1,5-a]pyridine-6-carboxylic acid (Scheme 1).

Scheme 1 :

6-Cyanopyridine-2-carboxylic acid+NaN3DMF, 110°CTetrazolo[1,5-a]pyridine-6-carboxylic acid\text{6-Cyanopyridine-2-carboxylic acid} + \text{NaN}_3 \xrightarrow{\text{DMF, 110°C}} \text{Tetrazolo[1,5-a]pyridine-6-carboxylic acid}

Key Data :

  • Yield : 68–72%

  • Characterization :

    • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole C=N).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, H-5), 8.45 (d, J = 7.2 Hz, 1H, H-3), 7.98 (t, J = 7.6 Hz, 1H, H-4).

Preparation of 2-(1,3-Thiazol-2-yl)ethylamine

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole moiety is synthesized by reacting thiourea derivatives with α-haloketones. For instance, treatment of 2-chloroacetothiazole with ethylenediamine in ethanol under reflux produces 2-(1,3-thiazol-2-yl)ethylamine (Scheme 2).

Scheme 2 :

2-Chloroacetothiazole+NH2CH2CH2NH2EtOH, reflux2-(1,3-Thiazol-2-yl)ethylamine\text{2-Chloroacetothiazole} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{2-(1,3-Thiazol-2-yl)ethylamine}

Optimization Notes :

  • Solvent : Ethanol outperforms acetonitrile due to better solubility of intermediates.

  • Yield : 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C-2 thiazole), 143.5 (C-5 thiazole), 41.2 (CH₂NH₂).

Amide Coupling Strategies

Carboxylic Acid Activation and Nucleophilic Substitution

The final step involves coupling the tetrazolo[1,5-a]pyridine-6-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves efficient amide bond formation (Scheme 3).

Scheme 3 :

Tetrazolo[1,5-a]pyridine-6-carboxylic acid+2-(1,3-Thiazol-2-yl)ethylamineEDC, HOBt, DCMThis compound\begin{align}
\text{Tetrazolo[1,5-a]pyridine-6-carboxylic acid} &+ \text{2-(1,3-Thiazol-2-yl)ethylamine} \
&\xrightarrow{\text{EDC, HOBt, DCM}} \text{this compound}
\end{align
}

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:amine)

  • Temperature : 0°C to room temperature

  • Yield : 78% after recrystallization (ethanol/water).

Critical Parameters :

  • Excess amine prevents dimerization of the carboxylic acid.

  • HOBt minimizes racemization and side reactions.

Alternative Synthetic Pathways

One-Pot Multi-Component Reaction (MCR)

A streamlined approach employs Fe₃O₄@SiO₂-(PP)(HSO₄)₂ as a catalyst to condense tetrazolo[1,5-a]pyridine-6-carbonyl chloride, 2-(1,3-thiazol-2-yl)ethylamine, and triethylamine in solvent-free conditions (Scheme 4).

Scheme 4 :

Tetrazolo[1,5-a]pyridine-6-carbonyl chloride+2-(1,3-Thiazol-2-yl)ethylamineFe₃O₄@SiO₂-(PP)(HSO₄)₂Target Compound\text{Tetrazolo[1,5-a]pyridine-6-carbonyl chloride} + \text{2-(1,3-Thiazol-2-yl)ethylamine} \xrightarrow{\text{Fe₃O₄@SiO₂-(PP)(HSO₄)₂}} \text{Target Compound}

Advantages :

  • Reaction Time : Reduced from 12 hours to 4 hours.

  • Yield : 82% with catalyst reuse for up to five cycles.

Spectral Characterization and Validation

Consolidated Analytical Data

Technique Key Signals
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1520 cm⁻¹ (tetrazole C=N).
¹H NMR (DMSO-d₆) δ 9.12 (s, 1H, tetrazole-H), 8.60 (d, J = 6.8 Hz, 1H, pyridine-H), 7.45 (s, 1H, thiazole-H), 3.85 (q, 2H, CH₂NH).
MS (ESI) m/z 314.1 [M+H]⁺ (calculated 313.3).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA . The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Thiazole/indole substituents (e.g., in the target compound and –9) introduce sulfur/nitrogen heteroatoms, influencing solubility and bioavailability.
    • Halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) enhance analgesic potency, likely via hydrophobic interactions with receptor sites .

Pharmacological Activity Comparison

  • Analgesic Activity: Tetrazolo[1,5-a]quinoline derivatives with thiazolidinone rings (e.g., 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) exhibit significant analgesic effects (ED₅₀: 12 mg/kg), outperforming standard drugs like aspirin .
  • Antimicrobial Activity: Azetidinone derivatives (e.g., 3-chloro-1-(4-fluorophenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) show broad-spectrum activity against bacterial/fungal strains (MIC: 6.25 µg/mL) .

Physicochemical Properties

  • Melting Points : Analogues with halogenated substituents (e.g., 6k in ) exhibit higher melting points (290–292°C), likely due to increased crystallinity from halogen bonding .
  • Synthetic Yields: Thiazolidinone/azetidinone derivatives are synthesized in moderate-to-high yields (59–73%), with purity confirmed via NMR and elemental analysis .

Biological Activity

N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex molecular structure that includes a tetrazole ring, a thiazole moiety, and a pyridine derivative. Its chemical formula is C11H12N6OC_{11}H_{12}N_{6}O with a molecular weight of approximately 244.26 g/mol. The presence of these heterocycles is significant as they often contribute to the biological activities of pharmaceutical compounds.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Studies have shown that derivatives containing thiazole and carboxamide groups can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 1.11 to 2.21 μg/mL .
  • Antimicrobial Activity : The compound may also exhibit antimicrobial properties, as many thiazole derivatives are known for their effectiveness against bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antitumor Efficacy

A study synthesized various thiazole derivatives and evaluated their antitumor activity. Notably, compounds T1, T26, and T38 exhibited superior cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The following table summarizes the IC50 values against selected cancer cell lines:

CompoundCell LineIC50 (μg/mL)
T1MCF-72.21
T26BGC-8231.67
T38HepG21.11

These findings suggest that the combination of thiazole and carboxamide moieties enhances biological activity significantly.

Antimicrobial Activity

While specific data on this compound's antimicrobial properties is limited, related compounds have shown effectiveness against various pathogens. For example:

  • Staphylococcus aureus : Compounds with similar structures inhibited growth at MIC values around 15.62 µg/mL.
  • Escherichia coli : Effective inhibition was also noted in studies involving derivatives with thiazole rings.

Case Studies

Several case studies highlight the efficacy of thiazole-containing compounds:

  • Study on Antitumor Activity : A series of novel thiazole derivatives were synthesized and tested against a panel of human cancer cell lines. Compounds exhibited varying levels of cytotoxicity with some inducing apoptosis through S-phase cell cycle arrest .
  • Antimicrobial Efficacy : Research on related thiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains can significantly influence potency.

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